molecular formula C18H14N2O5S2 B2610614 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide CAS No. 896288-15-6

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide

Cat. No.: B2610614
CAS No.: 896288-15-6
M. Wt: 402.44
InChI Key: NHAFCBDTQUTTBV-UHFFFAOYSA-N
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Description

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide is a complex organic compound that features a benzodioxole ring, a thiazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the benzodioxole group via a coupling reaction. The final step often involves the sulfonylation of the benzamide moiety under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and yield. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound’s unique structural features make it a candidate for use in material science, including the development of new polymers and advanced materials.

Mechanism of Action

The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, it could inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxole and thiazole derivatives, such as:

  • N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)acetamide
  • N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)benzenesulfonamide

Uniqueness

What sets N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the methylsulfonyl group, in particular, may enhance its solubility and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5S2/c1-27(22,23)13-4-2-3-12(7-13)17(21)20-18-19-14(9-26-18)11-5-6-15-16(8-11)25-10-24-15/h2-9H,10H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHAFCBDTQUTTBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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